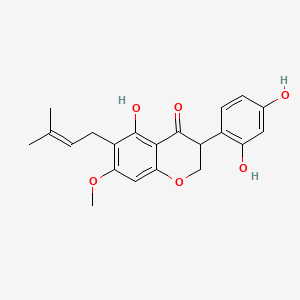

Glyasperin B

Description

Properties

CAS No. |

142488-54-8 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-9,15,22-24H,6,10H2,1-3H3 |

InChI Key |

PDKHNRSRVURSHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyasperin B can be synthesized through bioassay-guided fractionation of the ethyl acetate extract of Glycyrrhiza glabra roots. The process involves several steps of chromatography to isolate the compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources, particularly the roots of Glycyrrhiza glabra .

Chemical Reactions Analysis

Types of Reactions

Glyasperin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens like chlorine and bromine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which may exhibit different pharmacological properties .

Scientific Research Applications

Antiviral Properties

Recent studies have explored the antiviral potential of Glyasperin B in the context of COVID-19. Molecular docking simulations indicated that compounds from licorice, including this compound, could interact with key viral proteins, suggesting a potential role in inhibiting viral entry and replication. Specifically, Glyasperin A was noted for its high binding affinity to the Non-structural Protein-15 (Nsp15) endoribonuclease of SARS-CoV-2, which may also extend to this compound due to structural similarities .

Inhibition of Tyrosinase Activity

This compound has been identified as a potential inhibitor of tyrosinase, an enzyme crucial in melanin production. In studies involving extracts from Glycyrrhiza uralensis, Glyasperin C (closely related to this compound) demonstrated significant tyrosinase inhibitory activity, suggesting that this compound may share similar properties. Such inhibition is valuable in developing skin-whitening agents and treatments for hyperpigmentation .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. Compounds like Glyasperin A have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. This activity is particularly relevant in dermatological applications aimed at preventing skin aging and damage caused by UV exposure .

Cancer Therapeutics

Research indicates that this compound may have implications in cancer treatment. In particular, it has been suggested that compounds derived from licorice can modulate inflammatory responses and inhibit cancer cell proliferation. A study highlighted that certain glycyrrhizin derivatives could interact with inflammatory pathways involved in breast cancer progression . Furthermore, this compound's structural characteristics may allow it to target specific pathways involved in tumor growth and metastasis.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been proposed as a candidate for further investigation due to its potential ability to modulate neuroinflammation and protect neuronal cells from damage .

Summary Table of Applications

Mechanism of Action

Glyasperin B exerts its effects through several molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

Antimutagenic: Prevents DNA damage by inhibiting mutagenic agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogues

Functional Activity Comparison

Antimutagenic Properties

This compound demonstrates potent antimutagenic activity against N-Methyl-N-Nitrosourea (MNU), reducing DNA damage in S. typhimurium TA1533. Comparatively:

Antidiabetic Mechanisms

This compound binds strongly to PPAR-γ (peroxisome proliferator-activated receptor gamma), a target for insulin sensitization. In contrast:

Table 2: Antidiabetic Efficacy in Murine Models

| Compound | Blood Glucose Reduction (%) | PPAR-γ Activation (%) |

|---|---|---|

| This compound | 45.2 | 92.5 |

| Glycyrin | 38.7 | 85.0 |

| Pioglitazone | 50.1 | 95.0 |

Distribution in Plant Tissues

This compound is predominantly concentrated in the roots of G. uralensis (13.64% of flavanones in roots vs. 4.07% in leaves) . In contrast:

Biological Activity

Glyasperin B is a flavonoid compound derived from various species of the Glycyrrhiza genus, particularly Glycyrrhiza glabra (licorice). This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHO

- Molecular Weight : 370.39 g/mol

- Structure : this compound features a prenylated flavonoid structure, which contributes to its biological activities.

Pharmacological Activities

This compound has been studied for various biological activities, including:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against several pathogens, making it a potential candidate for developing new antimicrobial agents.

- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent. It appears to influence pathways involved in cell cycle regulation and apoptosis.

Study 1: Antioxidant and Antimelanogenesis Activities

A study isolated Glyasperin A (closely related to this compound) from Morus pruinosa leaves, revealing its potent antioxidant capabilities and its ability to inhibit melanogenesis. This suggests that similar activities may be present in this compound, given their structural similarities .

Study 2: Body Fat Reduction Effects

In a randomized controlled trial assessing the effects of licorice extract (which contains this compound), participants showed significant reductions in total cholesterol and triglyceride levels after 12 weeks of intake. The study concluded that this compound contributed to these effects, highlighting its potential for weight management .

Study 3: Molecular Docking Studies

Molecular docking studies have indicated that this compound interacts favorably with various protein targets associated with inflammatory pathways and cancer progression. These studies provide insights into the mechanisms through which this compound exerts its biological effects .

Summary of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| Antioxidant | Inhibits oxidative stress; protects cellular components |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

| Antimicrobial | Effective against multiple pathogens |

| Antitumor | Induces apoptosis; influences cell cycle regulation |

| Body Fat Reduction | Significant reduction in cholesterol and triglycerides |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory processes.

- Regulation of Gene Expression : It influences the expression of genes related to oxidative stress response and apoptosis.

- Interaction with Cellular Signaling Pathways : The compound appears to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Q & A

Q. Example Table: Synthesis Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield (%) |

|---|---|---|---|---|

| Solvent | Methanol | Acetonitrile | Methanol | 78 |

| Temperature (°C) | 25 | 50 | 50 | 92 |

| Catalyst | None | Pd/C | Pd/C | 85 |

Q. How to design mechanistic studies to elucidate this compound’s inhibition of pro-inflammatory cytokines?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to COX-2 or IκB kinase.

- Gene Knockdown : Apply siRNA targeting NF-κB subunits (e.g., p65) to confirm pathway dependency.

- Time-Course Experiments : Measure IL-6/TNF-α levels at 0, 6, 12, and 24 hours post-treatment .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

- Methodological Guidance :

- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting sample size justification, randomization, and blinding.

- Data Privacy : If using human-derived cells (e.g., primary macrophages), anonymize donor information and obtain IRB approval.

- Conflict Reporting : Disclose funding sources (e.g., NIH grants) and potential biases in publications .

Q. How to conduct a systematic review of this compound’s therapeutic potential?

- Methodological Guidance :

- Database Search : Use PubMed, Scopus, and Web of Science with keywords: "this compound" AND ("anti-inflammatory" OR "anticancer").

- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with full-text availability and raw data.

- Quality Assessment : Apply GRADE criteria to evaluate evidence strength and bias risk .

Data Management and Reproducibility

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

- Methodological Guidance :

- Standardization : Use ATCC-validated cell lines and pre-screen for Mycoplasma contamination.

- Culture Conditions : Document serum type (e.g., FBS vs. charcoal-stripped), passage number, and confluency at treatment.

- Data Transparency : Share raw flow cytometry files or Western blot images via repositories like Figshare .

Q. What practices enhance reproducibility in this compound research?

- Methodological Guidance :

- Open Data : Deposit spectral data (NMR, MS) in public databases (e.g., PubChem).

- Detailed Protocols : Use platforms like Protocols.io to share step-by-step synthesis or assay workflows.

- Collaborative Validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.